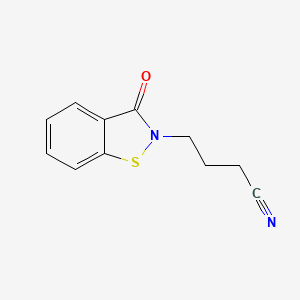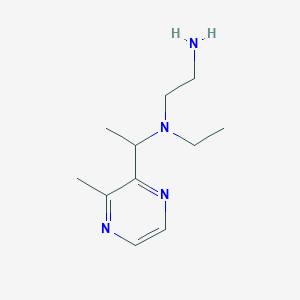
N1-Ethyl-N1-(1-(3-methylpyrazin-2-yl)ethyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Ethyl-N1-(1-(3-methylpyrazin-2-yl)ethyl)ethane-1,2-diamine: is an organic compound with a complex structure that includes both ethane-1,2-diamine and pyrazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-Ethyl-N1-(1-(3-methylpyrazin-2-yl)ethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with an appropriate pyrazine derivative under controlled conditions. One common method involves the alkylation of ethane-1,2-diamine with 3-methylpyrazine in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N1-Ethyl-N1-(1-(3-methylpyrazin-2-yl)ethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amino groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, N1-Ethyl-N1-(1-(3-methylpyrazin-2-yl)ethyl)ethane-1,2-diamine can be used as a building block for the synthesis of more complex molecules
Biology: The compound may have potential applications in biological research, particularly in the study of enzyme inhibitors or as a ligand in coordination chemistry. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine: In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or polymers. Its versatility in chemical reactions makes it a valuable component in industrial applications.
Wirkmechanismus
The mechanism by which N1-Ethyl-N1-(1-(3-methylpyrazin-2-yl)ethyl)ethane-1,2-diamine exerts its effects depends on its interaction with molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may interact with receptors or other proteins, modulating their function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N-Methylethylenediamine: A simpler analog with a single methyl group attached to the ethane-1,2-diamine backbone.
N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: A compound with a pyridine ring instead of a pyrazine ring.
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine: A compound with a piperazine ring and additional aminoethyl groups.
Uniqueness: N1-Ethyl-N1-(1-(3-methylpyrazin-2-yl)ethyl)ethane-1,2-diamine is unique due to the presence of both ethane-1,2-diamine and 3-methylpyrazine moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H20N4 |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
N'-ethyl-N'-[1-(3-methylpyrazin-2-yl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C11H20N4/c1-4-15(8-5-12)10(3)11-9(2)13-6-7-14-11/h6-7,10H,4-5,8,12H2,1-3H3 |
InChI-Schlüssel |
XNEVQINZXPYUGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCN)C(C)C1=NC=CN=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


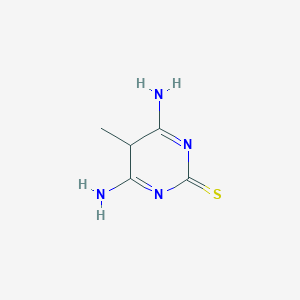
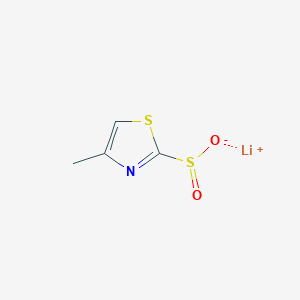
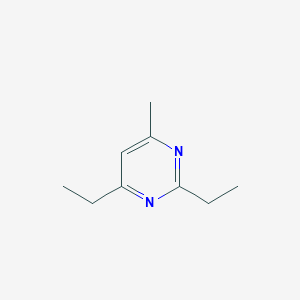
![2-(Pyrimidin-5-yl)benzo[d]thiazole](/img/structure/B13108936.png)
![2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine](/img/structure/B13108944.png)
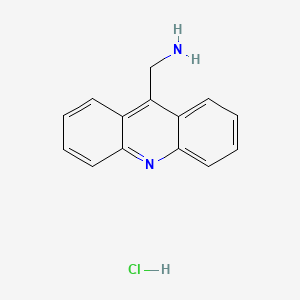
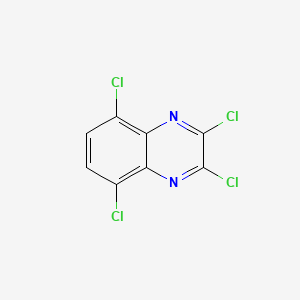
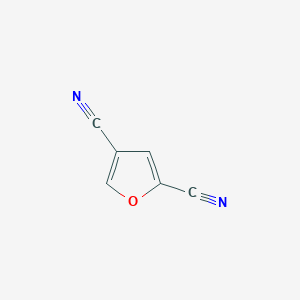
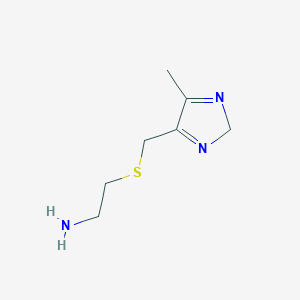
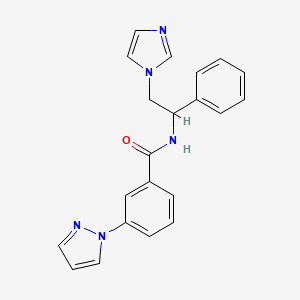
![(1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13108986.png)
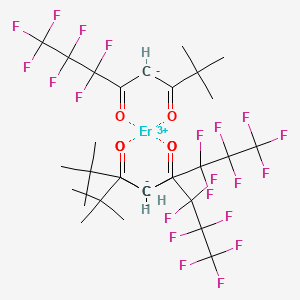
![8-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13109005.png)
